
1-(1H-indol-1-yl)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-indol-1-yl)butan-2-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring attached to a butan-2-amine chain, making it a versatile molecule in both synthetic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-1-yl)butan-2-amine can be achieved through several methods. One common approach involves the reaction of indole with butan-2-amine under specific conditions. For instance, the reaction can be catalyzed by palladium(II) acetate in the presence of a bidentate ligand and a soluble base like triethylamine under reflux conditions . Another method involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain on the indole ring .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, plays a crucial role in the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(1H-indol-1-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid, while substitution reactions can yield halogenated indole derivatives .
Aplicaciones Científicas De Investigación
1-(1H-indol-1-yl)butan-2-amine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(1H-indol-1-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain . Additionally, the compound’s structural similarity to other indole-based molecules allows it to interact with multiple biological targets .
Comparación Con Compuestos Similares
Similar Compounds
Tryptamine: An indole derivative with a similar structure but with an ethylamine side chain.
Serotonin: A neurotransmitter with an indole ring and a hydroxyl group on the side chain.
Melatonin: A hormone with an indole ring and an acetamide side chain.
Uniqueness
1-(1H-indol-1-yl)butan-2-amine is unique due to its specific side chain, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Propiedades
Fórmula molecular |
C12H16N2 |
|---|---|
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
1-indol-1-ylbutan-2-amine |
InChI |
InChI=1S/C12H16N2/c1-2-11(13)9-14-8-7-10-5-3-4-6-12(10)14/h3-8,11H,2,9,13H2,1H3 |
Clave InChI |
OFPWLJSJUHIBSQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN1C=CC2=CC=CC=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



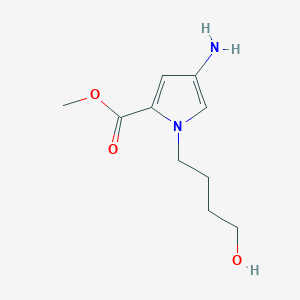
![5-[(2-Amino-2-ethyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15300263.png)
![Ethyl 2-formyl-2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15300271.png)
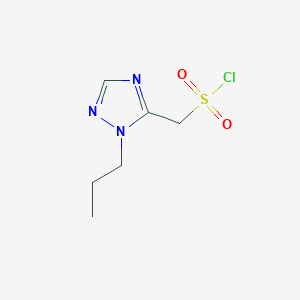


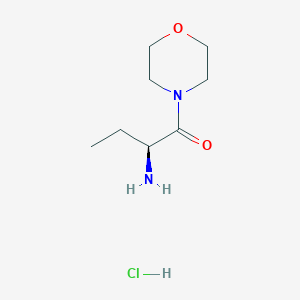
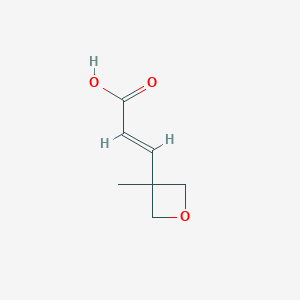


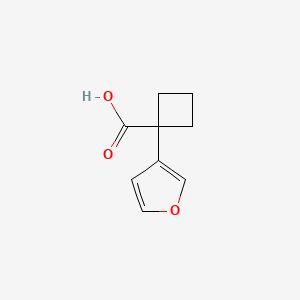
![tris((1E,4E)-1,5-bis[4-(trifluoromethyl)phenyl]penta-1,4-dien-3-one) dipalladium](/img/structure/B15300317.png)

